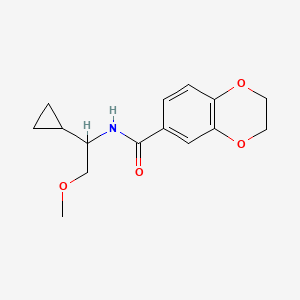![molecular formula C22H31N3O2 B6916161 1-[1-(1-Benzofuran-2-yl)ethyl]-3-(1-cyclopentylpiperidin-4-yl)-1-methylurea](/img/structure/B6916161.png)
1-[1-(1-Benzofuran-2-yl)ethyl]-3-(1-cyclopentylpiperidin-4-yl)-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(1-Benzofuran-2-yl)ethyl]-3-(1-cyclopentylpiperidin-4-yl)-1-methylurea is a complex organic compound that features a benzofuran ring, a piperidine ring, and a urea moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-Benzofuran-2-yl)ethyl]-3-(1-cyclopentylpiperidin-4-yl)-1-methylurea typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds . The piperidine ring is often prepared through standard organic synthesis techniques involving cyclization reactions.
The final step involves the coupling of the benzofuran and piperidine intermediates with a urea derivative under controlled conditions. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1-Benzofuran-2-yl)ethyl]-3-(1-cyclopentylpiperidin-4-yl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran and piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its unique structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(1-Benzofuran-2-yl)ethyl]-3-(1-cyclopentylpiperidin-4-yl)-1-methylurea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzofuran ring may interact with enzymes and receptors involved in oxidative stress and inflammation, while the piperidine ring may modulate neurotransmitter activity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their diverse biological activities.
Piperidine derivatives: Commonly used in pharmaceuticals for their psychoactive properties.
Urea derivatives: Widely used in medicinal chemistry for their ability to form hydrogen bonds with biological targets.
Uniqueness
1-[1-(1-Benzofuran-2-yl)ethyl]-3-(1-cyclopentylpiperidin-4-yl)-1-methylurea is unique due to its combination of benzofuran, piperidine, and urea moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[1-(1-benzofuran-2-yl)ethyl]-3-(1-cyclopentylpiperidin-4-yl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-16(21-15-17-7-3-6-10-20(17)27-21)24(2)22(26)23-18-11-13-25(14-12-18)19-8-4-5-9-19/h3,6-7,10,15-16,18-19H,4-5,8-9,11-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGFFRHHHLRREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)N(C)C(=O)NC3CCN(CC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-tert-butyl-N-[1-(2,5-dimethylfuran-3-yl)ethyl]triazole-4-carboxamide](/img/structure/B6916080.png)
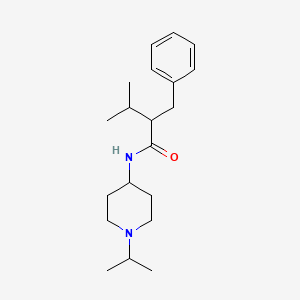


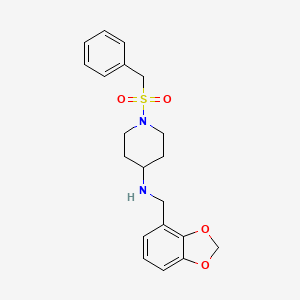
![(4-Phenylpiperidin-1-yl)-[2-(trifluoromethyl)pyrimidin-5-yl]methanone](/img/structure/B6916121.png)
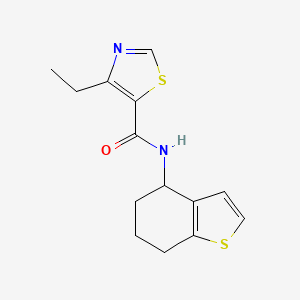
![N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]-2-(2-oxo-1,3-dihydroindol-6-yl)acetamide](/img/structure/B6916138.png)
![1-[(2-fluorophenyl)methyl]-N-[1-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B6916145.png)
![N-[5-carbamoyl-2-[(dimethylamino)methyl]phenyl]-2-propyl-1,3-thiazole-5-carboxamide](/img/structure/B6916169.png)
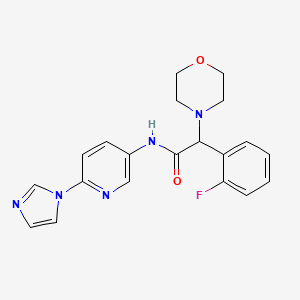
![N-cyclopentyl-5,6-dimethyl-2-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide](/img/structure/B6916174.png)
![6-chloro-3-[3-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one](/img/structure/B6916175.png)
